Cas no 2137065-91-7 ((1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol)

(1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol
- EN300-1115051
- 2137065-91-7
- (1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol
-
- インチ: 1S/C12H13ClN2O3S/c1-8(16)12-10(13)4-3-5-11(12)15-7-9(6-14-15)19(2,17)18/h3-8,16H,1-2H3/t8-/m0/s1
- InChIKey: NBPPWRIVVNNZNA-QMMMGPOBSA-N
- ほほえんだ: ClC1=CC=CC(=C1[C@H](C)O)N1C=C(C=N1)S(C)(=O)=O
計算された属性
- せいみつぶんしりょう: 300.0335411g/mol
- どういたいしつりょう: 300.0335411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 80.6Ų
(1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115051-5g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1115051-0.5g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1115051-5.0g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 5g |
$3065.0 | 2023-06-09 | ||
Enamine | EN300-1115051-0.25g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1115051-1g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1115051-10g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1115051-2.5g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1115051-0.1g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1115051-0.05g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1115051-10.0g |
(1S)-1-[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-ol |
2137065-91-7 | 10g |
$4545.0 | 2023-06-09 |
(1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
(1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-olに関する追加情報
Compound CAS No. 2137065-91-7: (1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol
The compound with CAS No. 2137065-91-7, known as (1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a chiral center at the ethanol group, a chlorinated aromatic ring, and a methanesulfonyl-substituted pyrazole moiety. The combination of these structural elements makes it a promising candidate for research in drug discovery and material science.
Recent studies have highlighted the importance of chiral centers in organic compounds, particularly in the context of pharmaceuticals. The (S)-configuration of this compound suggests that it may exhibit specific stereochemical properties, which could be advantageous in therapeutic applications. For instance, the presence of a pyrazole ring is known to enhance bioavailability and stability in certain drug candidates, making this compound a valuable subject for further investigation.
The methanesulfonyl group attached to the pyrazole ring adds another layer of functionality to this molecule. This group is often used as a protecting group in organic synthesis and can also serve as a site for further chemical modifications. Its presence in this compound may facilitate the development of derivatives with enhanced pharmacokinetic profiles or improved biological activity.
In terms of synthesis, the preparation of (1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol involves a series of carefully designed reactions. These include nucleophilic aromatic substitution, alkylation, and stereochemical control during the formation of the chiral center. Researchers have reported successful strategies for synthesizing similar compounds, which could serve as templates for scaling up the production of this compound.
From an analytical standpoint, the compound's physical and chemical properties have been extensively studied. Its melting point, solubility, and spectroscopic data (such as NMR and IR spectra) provide critical insights into its stability and reactivity. These properties are essential for determining its suitability in various industrial and laboratory applications.
Looking ahead, the potential applications of (1S)-1-chloro... are vast. In the pharmaceutical industry, it could serve as a lead compound for developing novel drugs targeting specific biological pathways. In materials science, its unique structure might enable the creation of advanced materials with tailored properties. Furthermore, its chiral nature makes it an ideal candidate for enantioselective catalysis and asymmetric synthesis.
In conclusion, (1S)-1-chloro... is a versatile compound with significant potential across multiple disciplines. Its intricate structure and functional groups make it a valuable asset for researchers seeking innovative solutions in chemistry and pharmacology. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovations.
2137065-91-7 ((1S)-1-2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-ol) 関連製品
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